1,1-Bis(4-chlorophenyl)-2,2,2-trifluoroethanamine
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Overview
Description
1,1-Bis(4-chlorophenyl)-2,2,2-trifluoroethanamine is a synthetic organic compound characterized by the presence of two 4-chlorophenyl groups and a trifluoromethyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Bis(4-chlorophenyl)-2,2,2-trifluoroethanamine typically involves the reaction of 4-chlorobenzaldehyde with trifluoroacetic acid and ammonia. The reaction proceeds through a series of steps including condensation, reduction, and amination. The specific conditions such as temperature, pressure, and catalysts used can vary depending on the desired yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The use of advanced techniques such as flow chemistry and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the product.
Chemical Reactions Analysis
Types of Reactions: 1,1-Bis(4-chlorophenyl)-2,2,2-trifluoroethanamine undergoes various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1,1-Bis(4-chlorophenyl)-2,2,2-trifluoroethanamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-Bis(4-chlorophenyl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane (DDE): A related compound with similar structural features but different chemical properties and applications.
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): Another structurally related compound known for its use as an insecticide.
Uniqueness: 1,1-Bis(4-chlorophenyl)-2,2,2-trifluoroethanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
63875-66-1 |
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Molecular Formula |
C14H10Cl2F3N |
Molecular Weight |
320.1 g/mol |
IUPAC Name |
1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C14H10Cl2F3N/c15-11-5-1-9(2-6-11)13(20,14(17,18)19)10-3-7-12(16)8-4-10/h1-8H,20H2 |
InChI Key |
DEKANYGUBITHLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(F)(F)F)N)Cl |
Origin of Product |
United States |
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